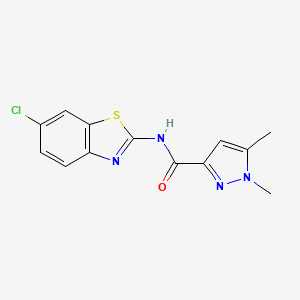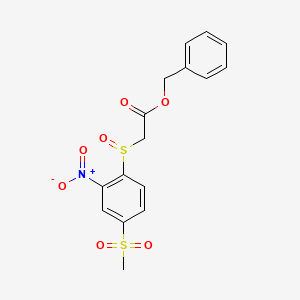![molecular formula C20H17N7O B1225196 1-[2-(2-Amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea](/img/structure/B1225196.png)
1-[2-(2-Amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea is a quinoxaline derivative.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Researchers have explored the synthesis of functionally substituted pyrroloquinolines and related compounds through various reactions. These syntheses often involve the formation of complex molecular structures that can be utilized as building blocks for further chemical transformations or as potential candidates for biological activity screening. For instance, the behavior of amino-indoles in reactions with acetoacetic and other esters leading to the preparation of pyrroloquinolines with functional substituents has been studied, highlighting methods for generating diverse molecular frameworks (Yamashkin et al., 2003).
Biological Activities
Several studies have also focused on the biological activities of these synthesized compounds, particularly their antibacterial and antifungal properties. Compounds derived from similar molecular scaffolds have demonstrated significant broad antibacterial activity against both gram-positive and gram-negative bacteria, with some also showing remarkable antifungal activity (Abdel‐Wadood et al., 2014). Another aspect of research has been the evaluation of antioxidant, cytostatic, and antiviral properties of pyrroloquinoline derivatives, indicating potential therapeutic applications (Manta et al., 2014).
Methodological Advances
Methodological advances in the synthesis of these compounds have also been reported, including eco-friendly approaches and novel catalytic methods. For example, a green and efficient procedure for synthesizing tetrahydropyranoquinoline derivatives has been developed, emphasizing the importance of mild reaction conditions and minimal environmental impact (Lei et al., 2011).
Eigenschaften
Produktname |
1-[2-(2-Amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea |
|---|---|
Molekularformel |
C20H17N7O |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
1-[2-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)ethyl]-3-phenylurea |
InChI |
InChI=1S/C20H17N7O/c21-12-14-17-19(26-16-9-5-4-8-15(16)25-17)27(18(14)22)11-10-23-20(28)24-13-6-2-1-3-7-13/h1-9H,10-11,22H2,(H2,23,24,28) |
InChI-Schlüssel |
NRSOPYNZUNZZCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NCCN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium 2,5-dichloro-4-{5-hydroxy-3-methyl-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazol-1-yl}benzene-1-sulfonate](/img/structure/B1225113.png)

![2-[[2-methyl-5-nitro-3-(phenylmethyl)-4-imidazolyl]thio]-6-nitro-1H-benzimidazole](/img/structure/B1225117.png)
![5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furancarboxamide](/img/structure/B1225120.png)
![2,7-Bis-(3-hydroxy-phenyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone](/img/structure/B1225124.png)
![2-(4-methoxyphenyl)-N-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]acetamide](/img/structure/B1225125.png)

![7-Oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B1225131.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dinitrobenzamide](/img/structure/B1225132.png)
![8-Chloro-5-isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluorene](/img/structure/B1225134.png)
![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[(4-methyl-2-thiazolyl)thio]ethanone](/img/structure/B1225137.png)
![N-[2,2-dimethyl-3-[[oxo(thiophen-2-yl)methyl]amino]propyl]-2-thiophenecarboxamide](/img/structure/B1225138.png)
![(2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}cyclohexanone](/img/structure/B1225140.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B1225141.png)